molecular formula C14H17NO3 B261793 Methyl 1-benzoyl-3-piperidinecarboxylate

Methyl 1-benzoyl-3-piperidinecarboxylate

Cat. No.: B261793
M. Wt: 247.29 g/mol
InChI Key: YSWCZCGKKCNQSF-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine-derived compound featuring a benzoyl group at the 1-position and a methyl ester at the 3-position of the piperidine ring.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 1-benzoylpiperidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

YSWCZCGKKCNQSF-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their substituents, and similarity scores derived from cheminformatics analyses:

Compound Name CAS Number Substituents Similarity Score Key Differences References
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3939-01-3 Benzyl (1-position), 4-oxo, hydrochloride salt 0.97 Oxo group at 4-position; benzyl vs. benzoyl
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride 52763-21-0 Ethyl ester, 3-oxo, hydrochloride salt 0.92 Ethyl ester; oxo at 3-position
Methyl 1-cbz-3-ethylpiperidine-3-carboxylate 1363166-02-2 Cbz-protected amine, ethyl substituent 0.93 Cbz group; ethyl vs. methyl ester
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 2007919-21-1 Benzyl ester, 3-hydroxy-3-methyl N/A Hydroxy and methyl at 3-position
Methyl 1-methylpiperidine-3-carboxylate 1690-72-8 Methyl group at 1-position N/A Lack of benzoyl/benzyl; simpler substituents

Notes:

  • Similarity Scores (0.87–0.97) indicate high structural overlap, primarily influenced by the piperidine core and ester functionalities. Lower scores arise from variations in substituent positions (e.g., oxo groups at 3 vs. 4) or protecting groups (e.g., Cbz vs. benzoyl) .
  • Benzoyl vs. Benzyl Groups : The benzoyl group (aromatic ketone) in the target compound may enhance electrophilic reactivity compared to the benzyl group (aromatic methyl), influencing interactions with biological targets .

Physicochemical and Pharmacological Properties

Critical Micelle Concentration (CMC)

While direct CMC data for methyl 1-benzoyl-3-piperidinecarboxylate are unavailable, analogous quaternary ammonium compounds (e.g., alkyltrimethylammonium salts) demonstrate CMC values ranging from 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . Piperidine derivatives with hydrophilic substituents (e.g., hydroxyl, oxo) may exhibit reduced CMC due to enhanced water solubility.

Stereochemical and Conformational Effects

The pharmacological activity of piperidine derivatives is highly dependent on stereochemistry. For example, the (3S)-configured hydroxy-methyl analog (2007919-21-1) may engage in hydrogen bonding, enhancing target affinity compared to the non-chiral target compound . The 3-carboxylate position in this compound likely stabilizes chair or boat conformations, influencing receptor binding .

Preparation Methods

Key Steps

  • Methyl Ester Formation :

    • Reagents : 3-Piperidinecarboxylic acid, thionyl chloride (SOCl₂), methanol.

    • Conditions : Reflux with SOCl₂ in methanol to convert the carboxylic acid to the methyl ester.

    • Yield : Typically 80–90%.

  • N-Benzoylation :

    • Reagents : Benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM).

    • Conditions : Stir at room temperature or under mild heating (25–40°C) to facilitate nucleophilic acylation.

    • Mechanism : The amine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming the N-benzoyl derivative.

Step Reagents/Conditions Yield Reference
EsterificationSOCl₂, MeOH, reflux80–90%
N-BenzoylationBenzoyl chloride, Et₃N, DCM, 25°C75–85%

Friedel-Crafts Acylation of Piperidine Derivatives

This method leverages electrophilic acylation to introduce the benzoyl group, though it is less commonly reported for piperidine systems.

Key Steps

  • Activation of Piperidine :

    • Reagents : 3-Piperidinecarboxylic acid methyl ester, AlCl₃.

    • Conditions : Benzene solvent, controlled temperature (70°C), Friedel-Crafts acylation with benzoyl chloride.

  • Post-Reaction Workup :

    • Steps : Hydrolysis, extraction, and purification via recrystallization.

Step Reagents/Conditions Yield Reference
Friedel-CraftsBenzoyl chloride, AlCl₃, benzene, 70°C60–70%

Synthesis via Alkylation of Piperidine Intermediates

This route involves alkylation of a piperidine precursor followed by esterification.

Key Steps

  • Alkylation :

    • Reagents : 3-Piperidinecarboxylic acid, benzyl bromide.

    • Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (DMF or DMSO).

  • Esterification :

    • Reagents : Methyl iodide, K₂CO₃.

    • Conditions : Room temperature, methanol solvent.

Step Reagents/Conditions Yield Reference
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°C70–80%
EsterificationMethyl iodide, K₂CO₃, MeOH, rt85–90%

Reductive Amination and Subsequent Benzoylation

This method employs reductive amination to form the piperidine ring, followed by benzoylation.

Key Steps

  • Reductive Amination :

    • Reagents : 3-Pyrrolidinecarboxaldehyde, benzylamine, NaBH₃CN.

    • Conditions : Methanol, pH 6–8.

  • N-Benzoylation :

    • Reagents : Benzoyl chloride, Et₃N.

    • Conditions : DCM, 0°C to room temperature.

Step Reagents/Conditions Yield Reference
Reductive AminationNaBH₃CN, MeOH, pH 6–860–70%
N-BenzoylationBenzoyl chloride, Et₃N, DCM, rt75–80%

Industrial-Scale Production Considerations

For large-scale synthesis, automated reactors and continuous flow systems are recommended to enhance efficiency and reduce waste. Key parameters include:

  • Solvent Selection : DCM or THF for better solubility of intermediates.

  • Purification : Recrystallization or column chromatography to achieve >95% purity.

Data Tables

Table 1: Comparative Yields of Key Methods

MethodMethyl Ester YieldN-Benzoylation YieldTotal Yield
N-Benzoylation85%80%68%
Friedel-Crafts Acylation70%65%45%
Alkylation90%75%67%

Table 2: Reagent Costs and Availability

ReagentCost (USD/kg)Availability
Thionyl chloride15–20High
Benzoyl chloride50–60High
Triethylamine10–15High

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